2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
Description
2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a small-molecule compound featuring a pyridazinone core linked to an acetamide group substituted with a pyridinyl-thiophene moiety. This structure combines a heterocyclic scaffold (pyridazinone) known for its pharmacological versatility with aromatic systems (pyridine and thiophene) that enhance binding interactions.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(11-20-16(22)4-1-5-19-20)18-9-12-7-13(10-17-8-12)14-3-2-6-23-14/h1-8,10H,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJQZYIJXABQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the thiophene and pyridine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed analysis:
Core Heterocycle Variations
- Pyridazinone vs. Pyrimidinone/Thiopyrimidinone: Compound X (CPX) (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide) shares the pyridazinone core but incorporates a furan substituent and an additional pyridinone group. CPX demonstrated high binding affinity (−8.1 kcal/mol) in monoclonal antibody stabilization studies, attributed to its dual heterocyclic systems . Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () replaces pyridazinone with a pyrimidine core.
Substituent Effects
- Thiophene vs. Furan/Benzyl Groups: The target compound’s thiophene-pyridine substituent offers enhanced π-π stacking and sulfur-mediated hydrophobic interactions compared to CPX’s furan group. Thiophene’s electron-rich nature may improve target engagement but could increase metabolic susceptibility . 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) () uses a methylthio-benzyl group, which improves lipophilicity but lacks the thiophene’s electronic effects.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
*Estimated based on structural analogs.
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide , a derivative of pyridazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-oxo-pyridazine derivatives with various acetamides. The incorporation of thiophene and pyridine moieties is crucial for enhancing its biological profile. Research indicates that structural modifications can significantly influence the compound's activity against various biological targets.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit promising anticancer properties. For instance, compounds with similar scaffolds demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells. The structure-dependent nature of these compounds suggests that specific substituents can enhance their efficacy.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | A549 | 10 | High potency |
| Compound B | HCT116 | 15 | Moderate potency |
| Target Compound | A549 | TBD | Under investigation |
Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Similar derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for treating resistant infections.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against MRSA |
| Escherichia coli | 16 µg/mL | Moderate effectiveness |
Case Studies
In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were evaluated for their anticancer and antimicrobial activities. The results highlighted that modifications at the 5-position of the thiophene ring significantly enhanced both anticancer and antimicrobial efficacy compared to the parent compound .
Another case study focused on the safety profile of similar compounds in preclinical models, demonstrating low toxicity levels while maintaining potent biological activity. This study emphasized the importance of further development and optimization for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
